molecular formula C10H10O3 B12611074 Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- CAS No. 647029-21-8

Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-

Cat. No.: B12611074
CAS No.: 647029-21-8
M. Wt: 178.18 g/mol
InChI Key: LKQRLQZTNSXJMM-UHFFFAOYSA-N
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Description

Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-: is a chemical compound with the molecular formula C10H10O3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- typically involves the reaction of salicylic acid with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method provides a direct route to the desired benzodioxin derivative.

Industrial Production Methods: While specific industrial production methods for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- are not well-documented, the general approach would likely involve large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- involves its interaction with molecular targets and pathways within biological systems. The benzodioxin ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • Ethanone, 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-
  • Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-

Comparison: Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- is unique due to its specific substitution pattern on the benzodioxin ring. This structural difference can lead to variations in chemical reactivity and biological activity compared to its analogs. For instance, the position of the ethanone group can influence the compound’s ability to interact with biological targets and its overall stability .

Properties

CAS No.

647029-21-8

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

1-(4H-1,3-benzodioxin-5-yl)ethanone

InChI

InChI=1S/C10H10O3/c1-7(11)8-3-2-4-10-9(8)5-12-6-13-10/h2-4H,5-6H2,1H3

InChI Key

LKQRLQZTNSXJMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2COCOC2=CC=C1

Origin of Product

United States

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